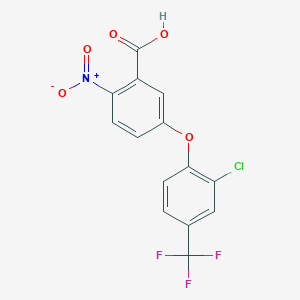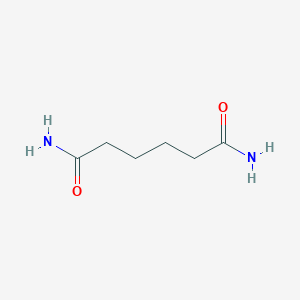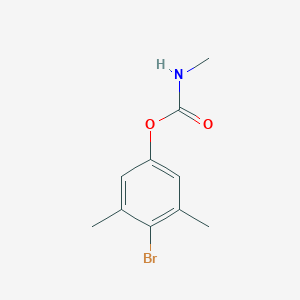
4-Bromo-3,5-dimethylphenyl N-methylcarbamate
Vue d'ensemble
Description
“4-Bromo-3,5-dimethylphenyl N-methylcarbamate” is a chemical compound with the linear formula CH3NHCO2C6H2(CH3)2Br . It has a molecular weight of 258.11 . This compound may be employed as an internal standard for the quantification of carbamate pesticides in water samples using solid phase microextraction combined with gas chromatography-triple quadrupole mass spectrometry .
Molecular Structure Analysis
The molecular structure of “4-Bromo-3,5-dimethylphenyl N-methylcarbamate” can be represented by the SMILES stringCNC(=O)Oc1cc(C)c(Br)c(C)c1 . The InChI representation is 1S/C10H12BrNO2/c1-6-4-8(14-10(13)12-3)5-7(2)9(6)11/h4-5H,1-3H3,(H,12,13) . Physical And Chemical Properties Analysis
The melting point of “4-Bromo-3,5-dimethylphenyl N-methylcarbamate” is 114-116 °C (lit.) .Applications De Recherche Scientifique
Analytical Chemistry and Environmental Monitoring
4-Bromo-3,5-dimethylphenyl N-methylcarbamate is utilized as an internal standard in the sensitive and selective gas chromatographic mass spectrometric method for determining trace levels of carbamate pesticides in surface water. This approach, involving derivatization with 9-xanthydrol, enables the simultaneous determination of multiple carbamate pesticides in water samples, showcasing the compound's role in enhancing the precision and accuracy of environmental monitoring techniques (Yang & Shin, 2013).
Chemical Kinetics and Reaction Mechanisms
In chemical kinetics, 4-Bromo-3,5-dimethylphenyl N-methylcarbamate is the subject of studies investigating its hydrolysis mechanism in aqueous media. Research reveals that the compound undergoes hydrolysis through a unimolecular elimination conjugate base (E1cB) hydrolytic mechanism, leading to the formation of methyl isocyanate. This work provides valuable insights into the reaction kinetics and pathways of N-methylcarbamates, contributing to the broader understanding of carbamate pesticide degradation (Ben Attig et al., 2017).
Chiral Recognition and Chromatography
This compound plays a pivotal role in the field of chiral recognition and chromatography. It's used as a derivative in chitin carbamate derivatives, which serve as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). The 3,5-dimethylphenyl and other derivatives exhibit high chiral recognition abilities, making them essential for the enantioseparation of various compounds. This application is crucial in pharmaceuticals and other industries where chiral purity is vital (Yamamoto, Hayashi, & Okamoto, 2003).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that carbamate pesticides often target the nervous system by inhibiting acetylcholinesterase, an enzyme crucial for nerve signal transmission .
Mode of Action
This results in overstimulation of the nerves, muscles, and glands .
Biochemical Pathways
Given its classification as a carbamate pesticide, it likely affects the cholinergic pathway by inhibiting acetylcholinesterase .
Result of Action
Carbamates typically cause overstimulation of the nervous system, leading to symptoms such as salivation, tremors, and in severe cases, respiratory failure .
Action Environment
Factors such as temperature, ph, and presence of other chemicals can potentially affect the stability and efficacy of many chemical compounds .
Propriétés
IUPAC Name |
(4-bromo-3,5-dimethylphenyl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-6-4-8(14-10(13)12-3)5-7(2)9(6)11/h4-5H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZFMTULOYRWEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016588 | |
| Record name | 4-Bromo-3,5-dimethylphenyl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-dimethylphenyl N-methylcarbamate | |
CAS RN |
672-99-1 | |
| Record name | 4-Bromo-3,5-dimethylphenyl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3,5-dimethylphenyl N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the environmental fate of BDMC in aquatic systems?
A: BDMC primarily degrades through hydrolysis in aquatic environments. [, ] This process is significantly influenced by pH, with faster degradation observed in alkaline conditions. [] During hydrolysis, BDMC breaks down into methylamine and the corresponding phenol. []
Q2: How is BDMC quantified in environmental samples?
A: A common method for quantifying BDMC in environmental samples like river water is High-Performance Liquid Chromatography with Fluorescence Detection (HPLC/FLD). [] This method allows for the simultaneous analysis of BDMC alongside other carbamate pesticides and demonstrates good sensitivity with method detection limits in the range of 0.07–0.34 µg/L. []
Q3: What is the mechanism of BDMC hydrolysis?
A: Research suggests that BDMC hydrolysis follows an E1cB (unimolecular elimination conjugate base) mechanism. [] This conclusion is supported by several observations: a positive activation entropy (ΔS≠ = +35.73 J mol−1 K−1), the absence of general base catalysis, and the compound's fit within established Brønsted and Hammett lines for similar N-methylcarbamates. [] The mechanism involves the formation of methyl isocyanate as an intermediate. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



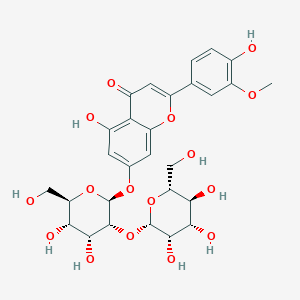
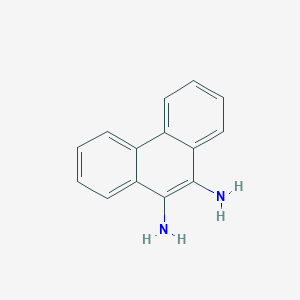

![2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole](/img/structure/B165762.png)
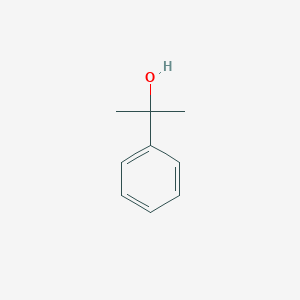
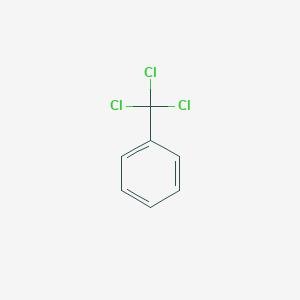
![4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B165769.png)
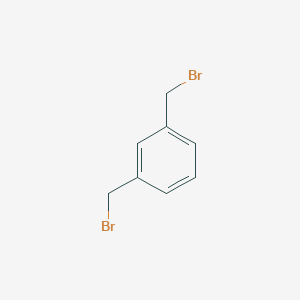


![N-[(4-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B165777.png)
